Elinzanetant is a selective neurokinin-1 and neurokinin-3 receptor antagonist that is currently under development for the treatment of vasomotor symptoms (VMS) associated with menopause. These symptoms, which include hot flashes and night sweats, can significantly impact the quality of life for postmenopausal women. Elinzanetant aims to provide a non-hormonal therapeutic option, which is particularly important for women who cannot or prefer not to use hormone replacement therapy.
Elinzanetant is classified as a small molecule drug and is identified by its chemical formula C33H35F7N4O3. It has been assigned the CAS Registry Number 929046-33-3. The compound was developed by KaNDy Therapeutics Ltd., a company focused on innovative treatments for women's health issues. Elinzanetant operates primarily through the modulation of neurokinin receptors, specifically targeting the neurokinin-1 and neurokinin-3 receptors, which are implicated in the regulation of body temperature and other physiological responses.
The synthesis of Elinzanetant involves several complex chemical reactions aimed at constructing its unique molecular framework. While specific synthetic routes are proprietary, it typically includes:
The exact methodologies employed in the synthesis of Elinzanetant are not publicly disclosed in detail, but they would involve standard organic synthesis techniques including:
Elinzanetant's molecular structure can be described in terms of its key components:
The structural analysis reveals:
Elinzanetant undergoes various chemical reactions during its metabolism:
The metabolic stability can be assessed using:
Elinzanetant functions by antagonizing neurokinin receptors:
Clinical trials have demonstrated that Elinzanetant effectively reduces both the frequency and severity of hot flashes compared to placebo groups. Its mechanism involves blocking the action of neurokinins, which are peptides that play a role in various physiological processes including thermoregulation.
Elinzanetant exhibits several notable physical and chemical properties:
Key properties include:
Elinzanetant's primary application is in treating vasomotor symptoms associated with menopause. Its development represents a significant advancement in non-hormonal therapies for menopausal women. Clinical trials have shown promising results regarding its efficacy and safety profile, making it a potential alternative for those seeking relief from menopausal symptoms without hormone therapy.
Beyond its application for VMS, ongoing research may explore:
Menopausal vasomotor symptoms (VMS), including hot flashes and night sweats, arise from estrogen withdrawal-induced hypertrophy of hypothalamic KNDy (kisspeptin/neurokinin B/dynorphin) neurons. These neurons co-express neurokinin B (NKB) and substance P (SP), endogenous ligands for NK-3 and NK-1 receptors, respectively. Estrogen deficiency triggers KNDy neuron hyperactivity, leading to disrupted thermoregulation via downstream pathways in the median preoptic nucleus. While NK-3 receptor antagonism addresses central thermoregulatory dysfunction, NK-1 receptor inhibition concurrently modulates peripheral vasodilation and heat-sensing neural activity [1] [2] [3].
Table 1: Neurokinin Receptor Functions in VMS Pathophysiology
Receptor Type | Primary Ligand | Physiological Role in VMS | Therapeutic Inhibition Effect |
---|---|---|---|
NK-3 (TACR3) | Neurokinin B | Central thermoregulatory dysfunction | Stabilizes hypothalamic set point |
NK-1 (TACR1) | Substance P | Peripheral vasodilation and heat sensation | Reduces cutaneous blood flow and sweating |
Dual NK-1/NK-3 | NKB + SP | Combined central/peripheral disruption | Synchronized thermoregulation restoration |
Dual antagonism provides synergistic efficacy unattainable with single-receptor agents. Elinzanetant’s simultaneous blockade reduces VMS frequency by >65% from baseline within 12 weeks in phase 3 trials, outperforming placebo by >20 percentage points [3] [5].
Early NK-3 antagonists like fezolinetant demonstrated moderate VMS reduction (45–55% from baseline) but showed limited impact on sleep disturbances and quality of life. Phase 2 studies of fezolinetant (SKYLIGHT program) achieved a 2.54 mean reduction in daily VMS frequency vs. placebo at 12 weeks, establishing proof-of-concept for neurokinin modulation but highlighting residual therapeutic gaps [8] [10].
Table 2: Evolution of Neurokinin Antagonists in Menopause Clinical Trials
Compound | Receptor Target | Phase 2 VMS Reduction (vs. Placebo) | Phase 3 VMS Reduction (vs. Placebo) | Sleep/QoL Outcomes |
---|---|---|---|---|
Fezolinetant | NK-3 selective | -2.16 to -2.54 daily episodes | -2.45 to -2.78 daily episodes | Modest improvement |
Elinzanetant | NK-1/NK-3 dual | -2.95 to -3.93 daily episodes (SWITCH-1) | -3.0 to -3.3 daily episodes (OASIS 1/2) | Significant improvement |
Historical SSRIs* | N/A | -1.2 to -1.8 daily episodes | Not applicable | Limited data |
*Paroxetine, desvenlafaxine [7] [10].
The therapeutic ceiling of NK-3 monotherapy prompted development of dual antagonists. Elinzanetant emerged from systematic optimization of arylpiperidine scaffolds to achieve balanced affinity (Ki <10 nM for both receptors) and brain penetration properties unsuitable for earlier candidates [6].
Elinzanetant (chemical name: N-[6-[(7S,9aS)-7-(hydroxymethyl)-3,4,6,7,9,9a-hexahydro-1H-pyrazino[2,1-c][1,4]oxazin-8-yl]-4-(4-fluoro-2-methylphenyl)pyridin-3-yl]-2-[3,5-bis(trifluoromethyl)phenyl]-N,2-dimethylpropanamide) is a first-in-class small molecule designed for sustained receptor occupancy. Its pharmacokinetic profile features rapid absorption (Tmax = 1 hour) and 15-hour elimination half-life, enabling once-daily dosing while maintaining >90% receptor coverage [2] [6].
Phase 2b (SWITCH-1) results validated its dual mechanism:
Phase 3 trials (OASIS 1/2) confirmed consistent efficacy:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7